4-(BOC-Amino)-1-propanoylpiperidine
Overview
Description
“4-(BOC-Amino)-1-propanoylpiperidine” is a compound that involves a BOC-protected amino group . BOC, or tert-butyl carbamates, are commonly used as protective groups for amines in organic synthesis . They are stable towards most nucleophiles and bases, making them useful in various chemical reactions .
Synthesis Analysis
The formation of BOC-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The BOC group can be cleaved under anhydrous acidic conditions .
Chemical Reactions Analysis
BOC-protected amines are stable towards most nucleophiles and bases . They can undergo a variety of reactions, including reduction and oxidation . The BOC group can be removed under acidic conditions .
Scientific Research Applications
Versatile Building Blocks : 4-(BOC-Amino)-1-propanoylpiperidine derivatives, like other BOC-protected amino acids, are used as versatile building blocks in peptide synthesis. For example, Schramm et al. (2009) describe the synthesis of orthogonally N-protected 3,4-aziridinopiperidine as a precursor for 4-substituted 3-aminopiperidines, compounds with significant biological activity potential (Schramm et al., 2009).
Solid-Phase Peptide Synthesis (SPPS) : BOC-amino acids, including 4-(BOC-Amino)-1-propanoylpiperidine derivatives, are essential in solid-phase peptide synthesis. Bourne et al. (1999) developed a 4-alkoxybenzyl-derived linker for BOC-based peptide synthesis, highlighting the utility of BOC-protected amino acids in SPPS and their role in facilitating the synthesis of cyclic peptides (Bourne et al., 1999).
Synthesis of Redox-active Amino Acids : BOC-protected amino acids are also used in the synthesis of redox-active amino acids. Peek et al. (2009) synthesized BOC-L-Lysine derivatives bearing electron donors or redox chromophores, illustrating the application of BOC-amino acids in creating components for light-harvesting proteins, photovoltaic cells, and other molecular electronic devices (Peek et al., 2009).
Fluorescent Labeling and Microsequencing : The BOC group is essential in the introduction of fluorescent labels for protein microsequencing, enhancing the detection sensitivity significantly. L'italien and Kent (1984) introduced modified phenylisothiocyanates substituted with a protected amine (BOC) for protein microsequencing, offering a general method for sensitive protein sequence analysis (L'italien & Kent, 1984).
Material Science Applications : In the realm of material science, BOC-protected amino acids are used in the synthesis of nanometer-scale molecular rods. For instance, Gothard et al. (2007) utilized an unnatural amino acid as a building block for creating molecular rods, indicating the wide-ranging applications of these compounds beyond traditional biochemistry (Gothard et al., 2007).
Mechanism of Action
Target of Action
It’s known that boc-protected amines, such as 4-(boc-amino)-1-propanoylpiperidine, are often used in the synthesis of various complex organic compounds .
Mode of Action
4-(BOC-Amino)-1-propanoylpiperidine is a BOC-protected amine. The BOC group (tert-butyl carbamate) is a protecting group used in organic synthesis. It’s added to amines to prevent them from reacting prematurely during a chemical reaction . The BOC group is stable towards most nucleophiles and bases . The formation of BOC-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Biochemical Pathways
Boc-protected amines are often used in the synthesis of various organic compounds, including pharmaceuticals . These compounds can then interact with various biochemical pathways depending on their structure and function.
Result of Action
The molecular and cellular effects of 4-(BOC-Amino)-1-propanoylpiperidine’s action would depend on the specific context in which it’s used. As a BOC-protected amine, its primary role in organic synthesis is to protect the amine group during the reaction, preventing it from reacting prematurely . The resulting compounds can have a wide range of effects depending on their structure and the targets they interact with.
Action Environment
The action, efficacy, and stability of 4-(BOC-Amino)-1-propanoylpiperidine can be influenced by various environmental factors. For instance, the BOC group is stable under basic conditions but can be cleaved under acidic conditions . Therefore, the pH of the environment can significantly impact the stability of 4-(BOC-Amino)-1-propanoylpiperidine. Other factors, such as temperature and the presence of other reactive species, can also influence its reactivity and stability.
Future Directions
properties
IUPAC Name |
tert-butyl N-(1-propanoylpiperidin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-5-11(16)15-8-6-10(7-9-15)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSULKQLDKHQML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653383 | |
Record name | tert-Butyl (1-propanoylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1152430-27-7 | |
Record name | 1,1-Dimethylethyl N-[1-(1-oxopropyl)-4-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1152430-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (1-propanoylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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